

# 42-(2-Tetrazolyl)rapamycin (Trazolimus): A Technical Guide for Cancer Research

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Compound of Interest

Compound Name: 42-(2-Tetrazolyl)rapamycin

Cat. No.: B560544

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### **Abstract**

**42-(2-Tetrazolyl)rapamycin**, also known as trazolimus, is a semi-synthetic derivative of rapamycin (sirolimus), a potent inhibitor of the mammalian target of rapamycin (mTOR). This technical guide provides a comprehensive overview of **42-(2-Tetrazolyl)rapamycin**'s core characteristics, its synthesis, and its potential applications in cancer research. The document details the compound's mechanism of action as an mTOR inhibitor, drawing from the extensive knowledge of its parent compound, rapamycin. While specific quantitative biological data for **42-(2-Tetrazolyl)rapamycin** is not extensively available in peer-reviewed literature, this guide furnishes detailed experimental protocols for its synthesis as described in patent literature and offers representative methodologies for evaluating the anti-proliferative and mTOR-inhibitory activities of rapamycin analogs. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the further investigation of this and similar rapamycin derivatives.

# Introduction

Rapamycin and its analogs, often referred to as "rapalogs," are a class of drugs that target the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] Dysregulation of the mTOR signaling pathway is a common feature in many human cancers, making it an attractive target for therapeutic intervention.[3] **42-(2-Tetrazolyl)rapamycin** is a novel, semi-synthetic analog of



rapamycin, characterized by the substitution of a tetrazole group at the 42-hydroxyl position. This modification is intended to create a prodrug with potentially improved pharmacokinetic properties, such as a shorter half-life, compared to the parent compound, rapamycin.[4][5]

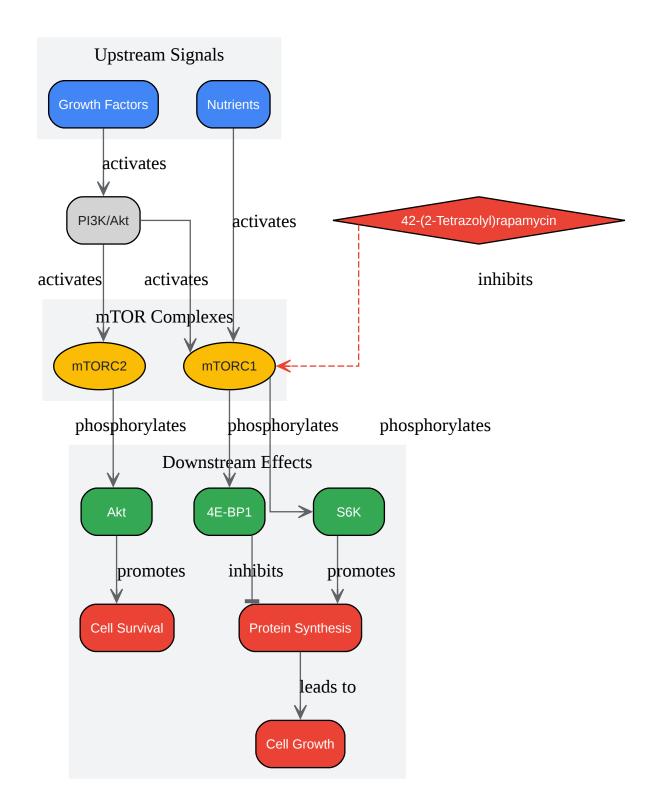
# **Mechanism of Action: mTOR Inhibition**

Like rapamycin, **42-(2-Tetrazolyl)rapamycin** is presumed to exert its biological effects by inhibiting the mTOR signaling pathway. The canonical mechanism of action for rapamycin involves the formation of a complex with the intracellular protein FKBP12 (FK506-binding protein 12). This rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the allosteric inhibition of mTOR Complex 1 (mTORC1).[1]

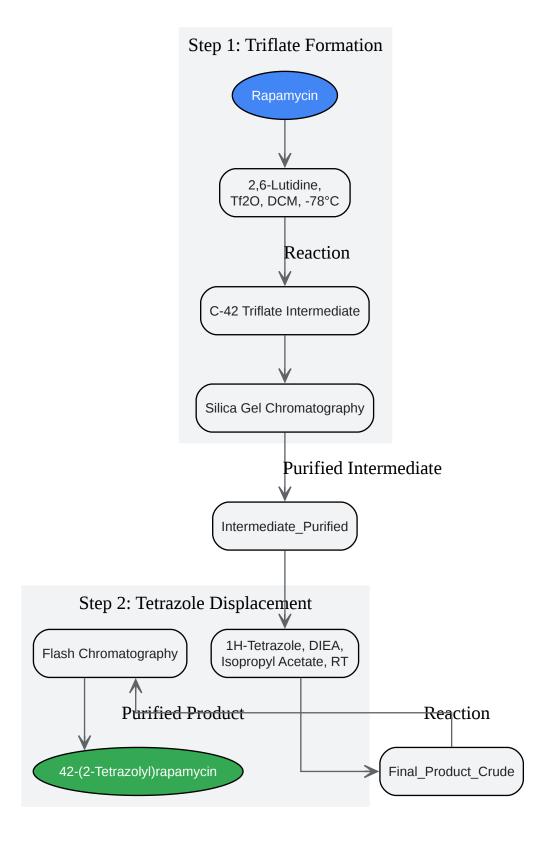
mTORC1 is a key regulator of protein synthesis and cell growth. Its inhibition leads to the dephosphorylation of its downstream effectors, namely the ribosomal protein S6 kinase (S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). The inactivation of these effectors results in the suppression of protein translation and, consequently, cell cycle arrest and inhibition of cell proliferation.[1][6]

While rapamycin primarily targets mTORC1, prolonged treatment can also affect the assembly and function of mTOR Complex 2 (mTORC2), which is involved in cell survival and metabolism. [1] The precise selectivity of **42-(2-Tetrazolyl)rapamycin** for mTORC1 versus mTORC2 has not been publicly documented.

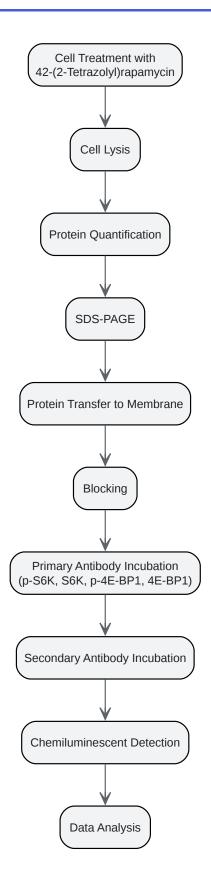












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